Saikosaponin A,(S)

Hemolysis Intravenous formulation safety Structure-activity relationship

Saikosaponin A (SSa) is an oleanane-type triterpenoid saponin (C₄₂H₆₈O₁₃, MW 780.98) isolated from Radix Bupleuri, the dried root of Bupleurum chinense DC. and related species.

Molecular Formula C42H68O13
Molecular Weight 781.0 g/mol
Cat. No. B11935212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaikosaponin A,(S)
Molecular FormulaC42H68O13
Molecular Weight781.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O
InChIInChI=1S/C42H68O13/c1-21-28(46)30(48)31(49)34(52-21)55-33-29(47)22(18-43)53-35(32(33)50)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25?,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,37?,38+,39?,40?,41?,42?/m1/s1
InChIKeyVDICFISFVFOIRL-HUEJGQBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saikosaponin A (CAS 20736-09-8): Triterpenoid Saponin Procurement and Differentiation Guide


Saikosaponin A (SSa) is an oleanane-type triterpenoid saponin (C₄₂H₆₈O₁₃, MW 780.98) isolated from Radix Bupleuri, the dried root of Bupleurum chinense DC. and related species [1]. It is one of the two most abundant and pharmacologically significant saikosaponins in the crude drug, alongside its C16 epimer saikosaponin D (SSd), from which it differs solely in the stereochemical orientation of the hydroxyl group at position C16 (β-OH in SSa vs α-OH in SSd) [2]. This subtle structural distinction drives pronounced divergence in hemolytic potential, in vivo safety margins, endocrine activity, and behavioral pharmacology—factors that critically inform compound selection for research and formulation development.

Why Saikosaponin A Cannot Be Interchanged with Saikosaponins D, C, B2, or B4 in Research and Formulation


Although saikosaponins A, D, C, B2, and B4 share a common oleanane triterpenoid scaffold, their substitution at a single position—the C16 hydroxyl stereochemistry (β-OH in SSa; α-OH in SSd) and the presence and type of sugar chains—produces large-magnitude differences in pharmacodynamic and toxicological profiles that preclude generic interchange [1]. For example, SSa and SSd differ 2.5-fold in their maximal effective dose for corticosterone secretion, more than 3-fold in hemolytic threshold concentration, and 3.7-fold in therapeutic index in an anthelmintic model. Meanwhile, saikosaponin C lacks detectable activity in corticosterone induction and behavioral paradigms where SSa is efficacious [2] [3]. These data demonstrate that compound identity and stereochemical purity are not interchangeable parameters for any application requiring reproducible biological activity, safety margin control, or mechanism-specific interrogation.

Saikosaponin A: Head-to-Head and Comparator-Based Quantitative Differentiation Evidence


Hemolytic Threshold Concentration: Saikosaponin A vs Saikosaponin D — Direct Head-to-Head Comparison

Saikosaponin A exhibits a markedly higher hemolytic threshold than its C16 epimer saikosaponin D. SSa (β-OH at C16) shows hemolytic activity only above 10 μg/mL, whereas SSd (α-OH at C16) demonstrates the strongest hemolytic activity among all tested saikosaponins at 1.0–5.0 μg/mL [1]. The monoglycoside metabolite of SSa, prosaikogenin F, is more hemolytic than the parent diglycoside but still below the potency of SSd and its metabolite prosaikogenin G. This stereochemistry-driven difference in membrane lytic activity is attributed to the differential adsorbability of these compounds onto red blood cell membranes, which closely parallels their hemolytic potency [1].

Hemolysis Intravenous formulation safety Structure-activity relationship

Anthelmintic Therapeutic Index: Saikosaponin A vs Saikosaponin D — Direct Head-to-Head Comparison In Vivo

In a controlled in vivo anthelmintic study against Dactylogyrus spp. infecting goldfish (Carassius auratus), saikosaponin A demonstrated a 3.7-fold higher therapeutic index than saikosaponin D. The median effective concentration (EC₅₀) for SSa was 1.46 mg/L versus 0.74 mg/L for SSd, while the median lethal concentration (LC₅₀) for the host fish was 11.20 mg/L for SSa versus only 1.54 mg/L for SSd [1]. This yields a therapeutic index (TI = LC₅₀/EC₅₀) of 7.67 for SSa compared to approximately 2.08 for SSd. Total saponin extract (TS) showed intermediate values (EC₅₀ 2.01 mg/L, LC₅₀ 8.99 mg/L, TI ≈ 4.47) [1].

Anthelmintic Therapeutic index Aquaculture parasitology

Behavioral Pharmacology Selectivity: Saikosaponin A vs Saikosaponins B2, B4, and C — Direct Head-to-Head Comparison in Addiction Models

In a systematic comparison of five saikosaponins (A, B2, B4, C, D) using operant alcohol and chocolate self-administration paradigms in rats, only saikosaponin A and its epimer saikosaponin D produced robust, consistent suppression of both alcohol and chocolate self-administration across doses of 0.25–1 mg/kg i.p. [1]. Saikosaponin C (SSc) failed to alter lever-responding for alcohol at any tested dose and was completely ineffective in reducing chocolate self-administration. Saikosaponins B2 and B4 produced intermediate, partial reductions in alcohol self-administration but were ineffective against chocolate self-administration [1]. This indicates that the C16 β-OH configuration (SSa) and α-OH configuration (SSd) are both permissive for broad anti-addictive efficacy, whereas the structural features of SSc, SSb2, and SSb4 restrict their activity to alcohol only or render them inactive altogether.

Anti-addiction Behavioral pharmacology Alcohol self-administration Chocolate self-administration

Corticosterone Secretion-Inducing Potency: Saikosaponin A vs Saikosaponin D and Saikosaponin C — Direct Head-to-Head Comparison

Intraperitoneal administration of saikosaponin A produced maximal stimulation of plasma corticosterone at a dose of 2.5 mg/kg in rats, whereas saikosaponin D achieved maximal stimulation at 1.0 mg/kg—a 2.5-fold difference in potency [1]. Saikosaponin C did not increase plasma corticosterone at doses up to 100 mg/kg, indicating a lack of HPA axis activity for this analog [1]. The genuine aglycones saikogenin F and saikogenin G showed activities that were only 1/70 to 1/90 of the parent saponins on a molar basis, demonstrating that the intact glycosidic structure is essential for endocrine activity. Artifact saponins derived from SSa (saikosaponin b1 and b3) showed 1/8 and 1/40 of the activity of SSa, respectively [1].

Hypothalamic-pituitary-adrenal axis Corticosterone Endocrine pharmacology

Influenza A Virus Replication Inhibition: Saikosaponin A Quantitative IC₅₀ Values with Class-Level Structure-Activity Relationship Context

Saikosaponin A inhibits replication of three distinct influenza A virus strains in human alveolar epithelial A549 cells with IC₅₀ values of 1.98 μM (H1N1 PR8), 2.21 μM (H9N2), and 2.07 μM (H5N1), including a highly pathogenic H5N1 strain [1]. The antiviral mechanism involves dual action: downregulation of NF-κB signaling and caspase-3-dependent inhibition of viral ribonucleoprotein nuclear export. In the H1N1 PR8 mouse model of lethal influenza, SSa attenuated viral replication, reduced aberrant pro-inflammatory cytokine production, and ameliorated lung histopathology [1]. Class-level SAR studies indicate that the 13,28-epoxy bridge, the type of sugar chain, and the nature of olefinic bonds in the triterpenoid nucleus are key determinants of antiviral activity and selectivity among saikosaponins, with certain analogs (nepasaikosaponin K, saikosaponins N and H) showing greater potency than ribavirin in H1N1 assays [2]. While direct IC₅₀ comparisons between SSa and all other saikosaponins in a single influenza assay are not available, the SAR framework establishes that the specific combination of structural features in SSa contributes to its defined antiviral profile.

Antiviral Influenza A virus IC₅₀ Structure-activity relationship

Saikosaponin A: Evidence-Based Research and Industrial Application Scenarios


Intravenous and Parenteral Formulation Development Leveraging Reduced Hemolytic Liability

SSa's hemolytic threshold (>10 μg/mL) is at least 2–10× higher than that of SSd (1.0–5.0 μg/mL) [1]. This lower intrinsic hemolytic activity makes SSa the preferred saikosaponin for intravenous or parenteral product development, reducing dependence on complex mitigation strategies such as liposomal encapsulation. When liposomal delivery is employed for bioavailability enhancement, SSa-loaded liposomes have been shown to achieve 79.87% entrapment efficiency, significantly increased AUC, prolonged MRT, and extended t₁/₂β compared to free solution, with hemolysis reduced to 25.16% at 12.5 mg/mL [2]. Procurement of high-purity SSa is therefore a rational starting point for any injectable formulation program targeting saikosaponin-based therapeutics.

Anthelmintic Lead Optimization and Aquaculture Parasiticide Development

With a therapeutic index (TI) of 7.67—3.7-fold higher than SSd (TI ≈ 2.08)—SSa provides a substantially wider safety margin for antiparasitic applications in aquaculture [3]. Its EC₅₀ of 1.46 mg/L against Dactylogyrus spp. combined with an LC₅₀ of 11.20 mg/L in goldfish demonstrates that efficacy can be achieved at concentrations far below those causing host mortality. This quantitative safety advantage positions SSa as the superior lead candidate over SSd or total saponin extracts for developing commercial anthelmintic formulations targeting monogenean parasites in finfish aquaculture.

Neuropharmacology of Addiction: Behavioral Screening and Mechanistic Studies

SSa is one of only two saikosaponins (alongside SSd) that suppress both alcohol and chocolate self-administration across a 0.25–1 mg/kg i.p. dose range, whereas SSb2 and SSb4 show only partial alcohol-selective activity and SSc is completely inactive [4]. This broad and consistent efficacy profile across natural reinforcers makes SSa the compound of choice for probing shared neurobiological mechanisms underlying addiction to diverse rewarding stimuli. Researchers requiring a single, well-characterized saikosaponin with validated behavioral activity should select SSa over SSb2, SSb4, or SSc.

Influenza Antiviral Drug Discovery with Defined Molecular Potency and Dual Mechanism of Action

SSa offers reproducible low-micromolar IC₅₀ values (1.98–2.21 μM) against H1N1, H9N2, and H5N1 influenza A strains in A549 cells, together with in vivo validation in a lethal H1N1 mouse model showing attenuation of viral replication, cytokine storm, and lung pathology [5]. Its dual antiviral mechanism—NF-κB pathway suppression plus caspase-3-dependent blockade of viral RNP nuclear export—provides a differentiated pharmacological profile versus single-target antivirals. SAR data further indicate that the 13,28-epoxy bridge and specific glycosylation pattern of SSa are critical determinants of antiviral potency [6]. For medicinal chemistry campaigns seeking to optimize triterpenoid antiviral leads, SSa serves as a quantitatively characterized starting scaffold with defined potency benchmarks.

Quote Request

Request a Quote for Saikosaponin A,(S)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.